1-Benzocyclobutenecarbonitrile Yields o-QDM Polymer (Mn 5000) While Chloro and Bromo Analogs Yield No Polymer
A direct head-to-head comparison of three 1-substituted benzocyclobutenes bearing electron-withdrawing groups (cyano, chloro, bromo) under identical radical polymerization conditions revealed that only the cyano-substituted compound (1-benzocyclobutenecarbonitrile) formed a polymer. Specifically, radical polymerization of 1-cyanobenzocyclobutene (1) afforded an n-hexane-insoluble polymer with a number-average molecular weight (Mn) of 5000, whereas polymerizations of 1-chlorobenzocyclobutene (2) and 1-bromobenzocyclobutene (3) failed to produce any polymer [1].
| Evidence Dimension | Polymer Formation via o-QDM Intermediate |
|---|---|
| Target Compound Data | Polymer formed; Mn = 5000 |
| Comparator Or Baseline | 1-Chlorobenzocyclobutene: No polymer; 1-Bromobenzocyclobutene: No polymer |
| Quantified Difference | Exclusive polymer formation for cyano-substituted compound; yield of polymer not quantified but qualitatively distinct |
| Conditions | Radical polymerization via thermal isomerization (120 °C, 24 h) of benzocyclobutenes bearing electron-withdrawing groups |
Why This Matters
Demonstrates that the nitrile group uniquely enables radical polymerization of the o-QDM intermediate, making 1-benzocyclobutenecarbonitrile essential for synthesizing cyano-functionalized polymers where halogenated analogs are inert.
- [1] Chino, K.; Takata, T.; Endo, T. Polymerization of o‐quinodimethanes. III. Polymerization of o‐quinodimethanes bearing electron‐withdrawing groups formed in situ by thermal ring‐opening isomerization of corresponding benzocyclobutenes. J. Polym. Sci. A Polym. Chem. 1999, 37, 1555–1563. View Source
